molecular formula C26H21N3O4S B12050893 methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12050893
M. Wt: 471.5 g/mol
InChI Key: CJOJJWZRIVKYQE-CJLVFECKSA-N
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Description

Methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a molecular formula of C26H21N3O4S and a molecular weight of 471.539 g/mol . This compound is notable for its unique structure, which includes an imidazole ring, a benzylidene group, and a benzoate ester. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The benzylidene group may interact with hydrophobic pockets in proteins, affecting their function. The overall effect is a modulation of biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the benzylidene group allows for diverse interactions with biological targets, making it a valuable compound for research .

Properties

Molecular Formula

C26H21N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

methyl 4-[[2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C26H21N3O4S/c1-33-25(32)19-12-14-20(15-13-19)27-23(30)17-34-26-28-24(31)22(16-18-8-4-2-5-9-18)29(26)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,27,30)/b22-16+

InChI Key

CJOJJWZRIVKYQE-CJLVFECKSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)/C(=C\C3=CC=CC=C3)/N2C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=CC3=CC=CC=C3)N2C4=CC=CC=C4

Origin of Product

United States

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